Tos-PEG5-t-butyl ester

Vue d'ensemble

Description

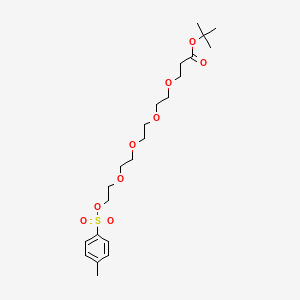

Tos-PEG5-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group is a very good leaving group for nucleophilic substitution reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG5-t-butyl ester involves the reaction of a PEG chain with a tosyl group and a t-butyl ester. The PEG chain is first functionalized with a tosyl group, which is a good leaving group for nucleophilic substitution reactions. The t-butyl ester is then introduced to protect the carboxyl group, which can be deprotected under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a reagent grade for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions

Tos-PEG5-t-butyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.

Deprotection: The t-butyl ester can be deprotected under acidic conditions to form a free carboxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.

Major Products Formed

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the tosyl group.

Deprotection: The major product is the free carboxyl group, which can further react with other functional groups.

Applications De Recherche Scientifique

Drug Delivery Systems

Tos-PEG5-t-butyl ester is utilized in the formulation of drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble drugs. The hydrophilic nature of the PEG spacer improves the solubility in aqueous environments, which is crucial for intravenous drug formulations.

Case Study: Taxanes Formulation

In the preparation of taxanes, such as paclitaxel, this compound has been shown to improve both toxicity profiles and solubility compared to traditional formulations. This enhancement allows for more effective delivery and therapeutic efficacy against various cancers .

Synthesis of Prodrugs

The compound serves as a prodrug linker that can be activated under specific conditions. The t-butyl ester can be deprotected under acidic conditions, releasing the active drug moiety.

Example: Anticancer Prodrugs

Research has demonstrated that prodrugs synthesized using this compound exhibited improved pharmacokinetic properties and enhanced anticancer activity. In studies involving breast cancer cell lines (MCF-7, SK-BR-3), these prodrugs showed promising results in inhibiting cell growth, indicating their potential as novel therapeutic agents .

Bioconjugation

The tosyl group in this compound acts as an excellent leaving group for nucleophilic substitution reactions, making it suitable for bioconjugation applications.

Applications in Protein Conjugation

The compound can be used to modify proteins or peptides by attaching drug molecules or targeting ligands. This modification enhances the therapeutic index of biologics by improving their stability and circulation time in the bloodstream .

Nanotechnology Applications

This compound is also applied in nanotechnology for creating nanoparticles that can encapsulate drugs, improving their delivery to target sites within the body.

Example: Nanoparticle Formulations

Nanoparticles formulated with this compound have shown enhanced cellular uptake and targeted delivery capabilities, making them suitable for cancer therapy and other medical applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Improved therapeutic efficacy |

| Synthesis of Prodrugs | Serves as a linker for prodrugs | Enhanced pharmacokinetics |

| Bioconjugation | Modifies proteins/peptides for targeted therapy | Increased stability and circulation time |

| Nanotechnology | Used in nanoparticle formulations for drug delivery | Enhanced cellular uptake and targeted delivery |

Mécanisme D'action

The mechanism of action of Tos-PEG5-t-butyl ester involves its ability to act as a linker and a protecting group. The tosyl group facilitates nucleophilic substitution reactions, while the t-butyl ester protects the carboxyl group until it is needed for further reactions. The PEG spacer increases the solubility of the compound in aqueous media, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxy-PEG5-t-butyl ester: Contains a hydroxyl group instead of a tosyl group.

Amino-PEG5-t-butyl ester: Contains an amino group instead of a tosyl group

Uniqueness

Tos-PEG5-t-butyl ester is unique due to its combination of a tosyl group and a t-butyl ester, which provides both a good leaving group for nucleophilic substitution and a protected carboxyl group. This combination makes it highly versatile for various chemical and biological applications .

Activité Biologique

Tos-PEG5-t-butyl ester is a specialized polyethylene glycol (PEG) derivative characterized by the presence of a t-butyl ester and a tosyl group. This compound enhances the solubility and stability of conjugated biomolecules, making it particularly valuable in drug delivery systems and bioconjugation applications. Its hydrophilic PEG spacer significantly increases the solubility of attached molecules in aqueous environments, which is crucial for therapeutic efficacy.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₅O₇S

- Molecular Weight : 305.39 g/mol

- CAS Number : 581065-94-3

The structure of this compound includes:

- A tosyl group , which acts as an excellent leaving group in nucleophilic substitution reactions.

- A t-butyl ester , which serves as a protecting group for the carboxylic acid, allowing for controlled release under acidic conditions.

This compound operates through several biochemical mechanisms:

- Nucleophilic Substitution : The tosyl group can be displaced by nucleophiles, facilitating the attachment of various biomolecules to the PEG spacer.

- Deprotection : The t-butyl ester can be cleaved to release a free carboxylic acid, which can participate in further reactions, enhancing the versatility of the compound in synthetic applications.

Biological Activity

This compound exhibits a range of biological activities due to its ability to modify biomolecules and enhance their properties:

- Cellular Interaction : The compound influences cellular processes by altering the chemical environment within cells, enhancing interactions with cellular components.

- Drug Delivery Applications : It is utilized to improve the pharmacokinetics of therapeutic agents by increasing their solubility and stability in biological systems.

Case Studies and Applications

- Bioconjugation : Research has shown that this compound can effectively conjugate with various biomolecules, enhancing their solubility and stability. This property is particularly beneficial for hydrophobic drugs that require improved bioavailability .

- Anticancer Activity : A study evaluating various esters, including those derived from this compound, demonstrated that certain derivatives could inhibit the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while showing lower toxicity towards nonmalignant cells (MCF-10A) . This suggests potential applications in targeted cancer therapies.

- Synthesis of Drug Conjugates : The ability to attach hydrophobic drugs via the tosyl group allows for the creation of water-soluble drug conjugates that can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJGMGLGUHUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581065-94-3 | |

| Record name | tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.